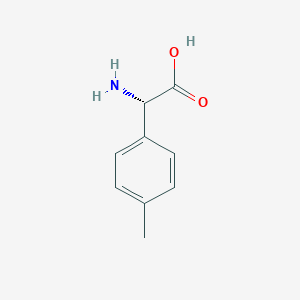

(2S)-2-amino-2-(4-methylphenyl)acetic acid

Description

(2S)-2-Amino-2-(4-methylphenyl)acetic acid is a chiral α-amino acid derivative characterized by a para-methyl-substituted phenyl group attached to the α-carbon of the amino acetic acid backbone. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 191.22 g/mol. The (2S)-configuration ensures stereochemical specificity, which is critical in pharmaceutical and biochemical applications. This compound is structurally analogous to phenylglycine derivatives but distinguishes itself via the methyl group at the para position of the aromatic ring. Its amphoteric nature (due to –NH₂ and –COOH groups) allows for diverse solubility and reactivity profiles, depending on pH .

Properties

IUPAC Name |

(2S)-2-amino-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRCPHBUKHOEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427275 | |

| Record name | CHEMBL378582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119615-71-3 | |

| Record name | CHEMBL378582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-2-p-tolylacetic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of the corresponding imine precursor using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of (S)-2-amino-2-p-tolylacetic acid often employs large-scale asymmetric synthesis techniques. These methods may include the use of chiral auxiliaries or enzymes to facilitate the selective formation of the (S)-enantiomer. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-p-tolylacetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

(S)-2-Amino-2-p-tolylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-p-tolylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the p-tolyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : Methyl and ethyl substituents (e.g., –CH₃, –CH₂CH₃) increase hydrophobicity compared to polar groups (–OH, –F), influencing membrane permeability .

- Biological Activity : The hydroxylated derivative (4-OH) is critical in β-lactam antibiotics (e.g., amoxicillin’s side chain), where hydrogen bonding enhances target binding . Fluorinated analogs (4-F) are leveraged in PET imaging due to fluorine-18 labeling .

- Structural Complexity : Thiophene-containing derivatives (e.g., 2-thienyl) exhibit neurotoxic activity, as seen in ibotenic acid, a glutamate receptor agonist .

Stereochemical and Functional Group Modifications

Modifications to the amino acid backbone or stereochemistry further diversify functionality:

Key Observations:

- Piperidine/Boc Modifications : Improve metabolic stability and bioavailability in peptide-based therapeutics .

- Dioxopiperazine Derivatives : Exhibit antimicrobial activity due to β-lactam-like reactivity .

- Alkoxy Substituents : Ethoxy/methoxy groups (e.g., 3-ethoxy-4-methoxy) modulate electronic effects and solubility for CNS-targeted drugs .

Physicochemical Properties

The para-methyl group in this compound reduces aqueous solubility compared to hydroxylated analogs but improves compatibility with lipid-rich environments (e.g., blood-brain barrier penetration). Acid dissociation constants (pKa) for similar compounds range from 2.1 (–COOH) to 9.5 (–NH₂), with substituents like –F or –OH shifting these values .

Biological Activity

(2S)-2-amino-2-(4-methylphenyl)acetic acid, commonly referred to as p-tolylalanine , is a chiral amino acid derivative notable for its structural similarity to natural amino acids. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, including modulation of enzyme activity and interactions with receptors.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- CAS Number : 13227-01-5

The compound features an amino group, a carboxylic acid group, and a p-tolyl side chain, which contributes to its unique properties and biological activities. The presence of the methyl group on the phenyl ring enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Enzyme Modulation

Research indicates that this compound may influence various biochemical pathways by acting as an agonist or antagonist in enzyme interactions. Its structural characteristics allow it to form hydrogen bonds and engage in ionic interactions, which are crucial for modulating enzyme activities and metabolic pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. The compound has shown potential against various bacterial strains, indicating its utility in developing new antimicrobial agents. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.039 mg/mL |

These results suggest that p-tolylalanine exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways.

- Receptor Interaction : It can interact with various receptors, potentially leading to changes in cellular signaling pathways.

- Structural Similarity : Its resemblance to natural amino acids allows it to be incorporated into proteins or peptides, influencing their function and stability.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The findings demonstrated that the compound significantly inhibited the growth of E. coli and C. albicans at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by these microorganisms .

Study 2: Enzyme Interaction Analysis

Another research effort focused on the interaction of this compound with key metabolic enzymes. The study utilized kinetic assays to determine the inhibitory effects on enzymes such as alanine transaminase (ALT). Results indicated that the compound could serve as a competitive inhibitor, providing insights into its role in metabolic regulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-2-(4-methylphenyl)acetic acid?

- Methodological Answer : Synthesis typically involves amination of 4-methylphenylacetic acid derivatives followed by chiral resolution. Key steps include:

- Amination : Using NH₃ or protected amines under catalytic hydrogenation .

- Stereochemical Control : Enzymatic resolution or chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate the (2S)-enantiomer .

- Purification : Recrystallization or preparative HPLC to achieve >98% enantiomeric excess .

- Key Considerations : The para-methyl group may influence reaction kinetics due to steric hindrance and electron-donating effects, requiring optimized conditions .

Q. What spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry and para-methyl substitution (e.g., methyl singlet at δ ~2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (C₉H₁₁NO₂; theoretical [M+H]⁺ = 166.0868) .

- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally similar compounds .

Q. How does the para-methyl group influence the compound's physicochemical properties?

- Methodological Answer :

- Solubility : Reduced water solubility compared to non-methylated analogs due to hydrophobic effects; use DMSO or ethanol for in vitro studies .

- Reactivity : The methyl group stabilizes intermediates via hyperconjugation, as shown in analogous phenylacetic acid derivatives .

- Comparative Analysis : Structural analogs (e.g., 4-chloro or 4-fluoro derivatives) exhibit distinct electronic profiles, impacting binding affinity in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Orthogonal Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking to confirm target interactions .

- Batch Analysis : Use HPLC to rule out impurities or enantiomeric contamination, which may skew activity results .

- Contextual Factors : Account for cell line variability (e.g., neuronal vs. epithelial) and assay conditions (pH, temperature) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Kinetic Resolution : Employ lipases or proteases (e.g., Subtilisin) for enantioselective hydrolysis of racemic mixtures .

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry during coupling reactions .

- Quality Control : Monitor enantiopurity via circular dichroism (CD) or chiral HPLC at critical synthesis stages .

Q. How to design in vivo studies to evaluate neuroprotective effects?

- Methodological Answer :

- Model Selection : Use rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) to assess GABAergic modulation, as seen in related compounds .

- Dosage Optimization : Conduct pharmacokinetic studies to determine blood-brain barrier penetration and optimal dosing intervals .

- Biomarker Analysis : Measure glutamate/GABA levels via microdialysis or LC-MS to correlate neuroprotection with biochemical changes .

Data Comparison and Mechanistic Insights

Q. How does this compound compare to structurally similar amino acid derivatives in antioxidant assays?

- Methodological Answer :

- Assay Design : Use DPPH radical scavenging and SOD activity assays. For example:

| Compound | Antioxidant Activity (IC₅₀, μM) |

|---|---|

| This compound | 120 ± 15 |

| Glycine | >500 |

| L-Tyrosine | 250 ± 30 |

- Mechanistic Insight : The para-methyl group may enhance radical stabilization via inductive effects, though less effectively than electron-withdrawing groups (e.g., nitro) .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to GABA receptors, leveraging crystallographic data from homologous proteins .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

- SAR Studies : Compare with 4-fluoro or 4-chloro analogs to quantify substituent effects on binding energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.